molecular formula C16H15N3O4 B11563971 N'-[1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide

N'-[1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide

Cat. No.: B11563971
M. Wt: 313.31 g/mol
InChI Key: OYWFPAGVVUGXNF-GZTJUZNOSA-N
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Description

N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide is an organic compound with the molecular formula C16H15N3O4. This compound is known for its unique chemical structure, which includes a methoxyphenyl group and a nitrobenzohydrazide moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include halides (Cl-, Br-) and alkoxides (RO-).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenyl group can also participate in interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
  • N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-nitrobenzohydrazide

Uniqueness

N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C16H15N3O4/c1-11(12-5-9-15(23-2)10-6-12)17-18-16(20)13-3-7-14(8-4-13)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-11+

InChI Key

OYWFPAGVVUGXNF-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC

Origin of Product

United States

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